N-(2-Nitrophenyl)benzenesulfonamide

Descripción general

Descripción

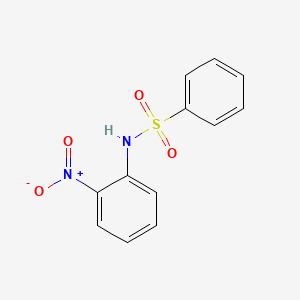

N-(2-Nitrophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-(2-Nitrophenyl)benzenesulfonamide primarily targets the Mitogen-Activated Protein Kinase (MK-2) . MK-2 plays a crucial role in cellular responses to stress and inflammation, making it a significant target for this compound.

Mode of Action

The compound interacts with its target, MK-2, through a process known as molecular docking . This interaction results in the inhibition of the enzyme, thereby affecting the cellular processes controlled by MK-2 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on MK-2. This inhibition can potentially affect cellular stress responses and inflammation, although the specific effects would depend on the context of the cell’s environment and the presence of other signaling molecules .

Actividad Biológica

N-(2-Nitrophenyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly as an inhibitor of carbonic anhydrase isoenzymes. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

- Molecular Formula : C₁₂H₁₀N₂O₄S

- Molecular Weight : 262.28 g/mol

- Structure : The compound features a sulfonamide group attached to a benzenesulfonyl moiety and a nitrophenyl group, influencing its reactivity and solubility in various chemical environments.

Inhibition of Carbonic Anhydrase

This compound exhibits potent inhibitory activity against carbonic anhydrase isoenzymes, which are crucial for physiological processes such as respiration and acid-base balance. The inhibition mechanism involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in:

- Glaucoma : By modulating intraocular pressure through carbonic anhydrase inhibition.

- Epilepsy : Due to its effects on neuronal excitability and neurotransmitter release.

Comparative Biological Activity

The biological activity of this compound can be compared with other similar compounds. The following table summarizes key differences:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | Contains a methyl group on the benzene ring | Enhanced solubility and reactivity |

| N-(4-Nitrophenyl)benzenesulfonamide | Nitro group positioned differently | Different reactivity profile |

| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | Methyl and nitro groups in para positions | Altered biological activity |

| N-(2-Aminophenyl)benzenesulfonamide | Amino group instead of nitro | Potentially different therapeutic applications |

The primary mechanism of action for this compound involves its interaction with carbonic anhydrase enzymes. By binding to these enzymes, it inhibits their function, leading to alterations in physiological processes such as:

- Acid-base balance : Disruption in bicarbonate production can affect pH regulation.

- Respiratory function : Impacts the transport and excretion of carbon dioxide.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various benzenesulfonamides, including derivatives of this compound. Results indicated significant inhibition of carrageenan-induced rat-paw edema, demonstrating potential for treating inflammatory conditions .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of sulfonamides. The compound exhibited notable activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness against pathogens such as E. coli and S. aureus .

Study 3: Cardiovascular Effects

Research on the cardiovascular effects of benzenesulfonamides revealed that certain derivatives could significantly decrease perfusion pressure in isolated rat heart models. This suggests potential applications in managing cardiovascular disorders .

Propiedades

IUPAC Name |

N-(2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEQJQLZLZRQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301256 | |

| Record name | N-(2-Nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-51-3 | |

| Record name | MLS002920542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.